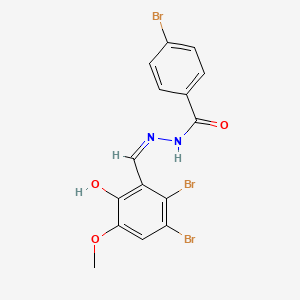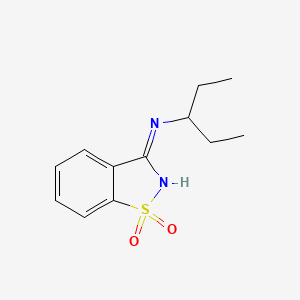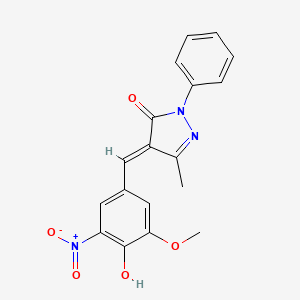
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide (BBBH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBH is a hydrazide derivative that has been synthesized and studied extensively for its biological activities.
Aplicaciones Científicas De Investigación
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescence sensor for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and microorganisms. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and urease. This compound has also been found to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide has several advantages for lab experiments due to its low toxicity and high stability. It can be easily synthesized and purified, and its biological activities can be easily measured using various assays. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide. One potential direction is to explore its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to study its potential as a fluorescence sensor for the detection of metal ions. Further research is also needed to understand the mechanism of action of this compound and to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is well-established, and its biological activities have been extensively studied. This compound has demonstrated anticancer, antifungal, and antibacterial activities, and has potential as a fluorescence sensor for the detection of metal ions. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide can be synthesized by reacting 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde with 4-bromo-benzohydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and results in the formation of this compound. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Propiedades
IUPAC Name |
4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3N2O3/c1-23-12-6-11(17)13(18)10(14(12)21)7-19-20-15(22)8-2-4-9(16)5-3-8/h2-7,21H,1H3,(H,20,22)/b19-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCMYKXHWGJLH-GXHLCREISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1O)/C=N\NC(=O)C2=CC=C(C=C2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
![1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6105898.png)
![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)

![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)